molecular formula C8H11BrN2OS B12066367 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea

Katalognummer: B12066367
Molekulargewicht: 263.16 g/mol
InChI-Schlüssel: FXVRVNZMQQNYQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is an organic compound that features a brominated thiophene ring attached to an ethyl group, which is further connected to a methylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11BrN2OS

Molekulargewicht

263.16 g/mol

IUPAC-Name

1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea

InChI

InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

FXVRVNZMQQNYQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(S1)Br)NC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.